N-(Phenylseleno)phthalimide

Catalog No.
S572905
CAS No.
71098-88-9
M.F
C14H9NO2Se
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Phenylseleno)phthalimide

CAS Number

71098-88-9

Product Name

N-(Phenylseleno)phthalimide

IUPAC Name

2-phenylselanylisoindole-1,3-dione

Molecular Formula

C14H9NO2Se

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H

InChI Key

TYZFQSLJTWPSDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O

Synonyms

N-phenylselenophthalimide

Canonical SMILES

C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O

N-(Phenylseleno)phthalimide is an organoselenium compound characterized by the presence of a phenylselenyl group attached to a phthalimide moiety. This compound has gained attention due to its versatility as a selenylating agent in organic synthesis and its potential biological activities. The chemical structure can be represented as follows:

  • Chemical Formula: C11_{11}H8_{8}N2_{2}O2_{2}Se
  • Molecular Weight: 284.24 g/mol
  • CAS Number: 71098-88-9

This compound is known for its reactivity, particularly in nucleophilic substitution reactions, where it acts as an electrophilic selenium donor.

NPSP's mechanism of action depends on the specific reaction.

  • Thiol derivatization: The nitrogen atom in NPSP acts as a nucleophile, attacking the electrophilic sulfur atom in the thiol, leading to PhSe-thiol formation and phthalimide release (Eq. 1) [].
  • α-Selenenylation: The reaction is believed to proceed through a stepwise mechanism involving catalyst activation of the carbonyl group and subsequent nucleophilic attack by the selenium atom of NPSP on the alpha carbon (Eq. 2) [].

NPSP is classified as a hazardous compound due to the following:

  • Toxicity: May cause damage to organs through prolonged or repeated exposure. Fatal if inhaled or swallowed [, ].
  • Environmental hazard: Very toxic to aquatic life with long lasting effects [].

Precautions:

  • Handle NPSP with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood [, ].
  • Dispose of waste according to local regulations for hazardous materials [, ].

  • Hydroxyselenylation: Under basic conditions, it facilitates the hydroxyselenylation of allylic silanols with high regioselectivity, yielding valuable synthons for further transformations .
  • α-Selenylation of Ketones and Aldehydes: It can convert ketones and aldehydes into α-phenylselenoketones and α-phenylselenoaldehydes, achieving good yields .
  • Selective Derivatization of Thiols: This compound is employed in mass spectrometric analysis to selectively derivatize thiols, enhancing their detectability .

Research indicates that N-(Phenylseleno)phthalimide exhibits potential biological activities. It has been studied for its ability to modify thiol-containing proteins and peptides selectively, which may have implications in biochemical assays and therapeutic applications . The biological significance of organoselenium compounds like N-(Phenylseleno)phthalimide is largely attributed to their antioxidant properties and ability to influence redox signaling pathways.

The synthesis of N-(Phenylseleno)phthalimide typically involves nucleophilic displacement reactions. Common methods include:

  • Reaction with Phenylselenyl Chloride: This method involves the reaction of phthalimide with phenylselenyl chloride, leading to the formation of N-(Phenylseleno)phthalimide.
  • Selenation of Phthalimide Derivatives: Other synthetic routes may involve the selenation of phthalimide derivatives using various selenium sources under controlled conditions .

N-(Phenylseleno)phthalimide finds applications in various fields:

  • Organic Synthesis: As a selenylating agent, it is crucial for synthesizing complex organic molecules.
  • Analytical Chemistry: Used for the derivatization of thiols in mass spectrometry, improving detection sensitivity.
  • Biochemistry: Its ability to modify thiol groups makes it useful in studying protein interactions and functions.

Studies have shown that N-(Phenylseleno)phthalimide interacts selectively with thiols, leading to the formation of stable selenoether derivatives. These interactions are significant in understanding protein modifications and potential therapeutic effects. The compound's reactivity under different pH conditions also highlights its utility in various biochemical contexts .

Several compounds exhibit similarities to N-(Phenylseleno)phthalimide in terms of structure or function. Here are some notable examples:

Compound NameStructure TypeUnique Features
EbselenOrganoseleniumExhibits antioxidant properties
SelenomethionineAmino acid derivativeNaturally occurring with potential health benefits
PhenylselenolSimple organoseleniumLess complex, used for similar selenylation reactions
SelenocystineAmino acid derivativeContains selenium within a cysteine structure

N-(Phenylseleno)phthalimide is unique due to its dual functionality as both a selenylating agent and a reagent for selective thiol modification, making it particularly valuable in organic synthesis and analytical chemistry contexts.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

N-(Phenylseleno)phthalimide

Dates

Modify: 2023-08-15

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